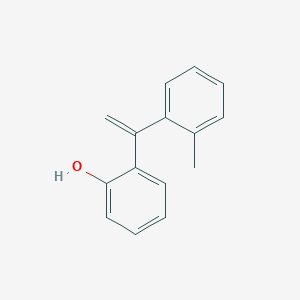
2-(1-(o-Tolyl)vinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(o-Tolyl)vinyl)phenol: is an organic compound with the molecular formula C15H14O It is a derivative of phenol, where the hydroxyl group is attached to an aromatic ring, and the vinyl group is substituted with an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(o-Tolyl)vinyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions . These reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the substitution process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-(o-Tolyl)vinyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The aromatic ring is highly reactive towards electrophiles, leading to substitutions at the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(1-(o-Tolyl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-(1-(o-Tolyl)vinyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Phenol (C6H5OH): The parent compound with a hydroxyl group attached to an aromatic ring.
o-Cresol (C7H8O): Similar structure with a methyl group substituted at the ortho position.
2-Vinylphenol (C8H8O): Contains a vinyl group attached to the phenol ring.
Uniqueness: 2-(1-(o-Tolyl)vinyl)phenol is unique due to the presence of both the o-tolyl and vinyl groups, which impart specific chemical and physical properties that are not observed in the simpler phenol derivatives .
Propiedades
Fórmula molecular |
C15H14O |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-[1-(2-methylphenyl)ethenyl]phenol |
InChI |
InChI=1S/C15H14O/c1-11-7-3-4-8-13(11)12(2)14-9-5-6-10-15(14)16/h3-10,16H,2H2,1H3 |
Clave InChI |
BMVNLNLNAPGTNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=C)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


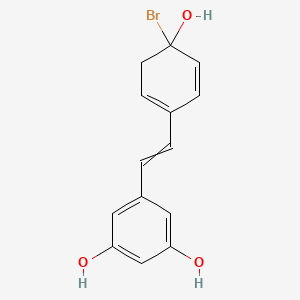
![[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B14114863.png)
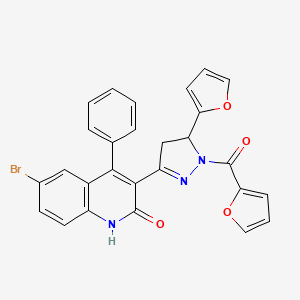
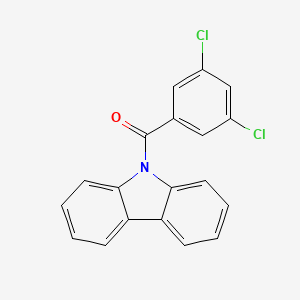
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)
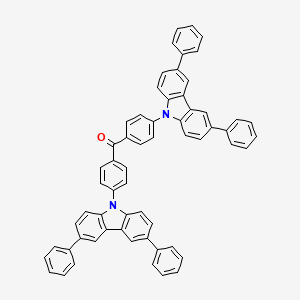
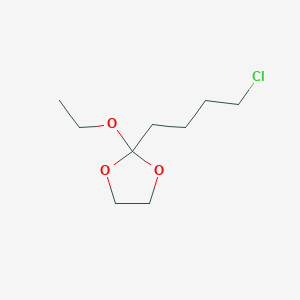


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114917.png)

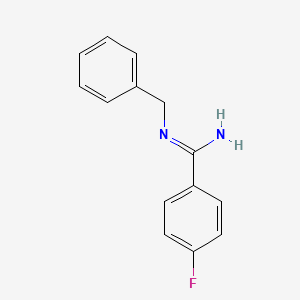
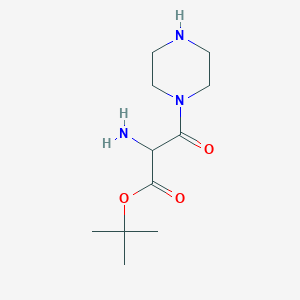
![5-(3,4-difluorophenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14114940.png)
